molecular formula C18H18ClNO2 B12636775 (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920798-26-1

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Cat. No.: B12636775
CAS No.: 920798-26-1
M. Wt: 315.8 g/mol
InChI Key: GVJIZXTWCXLJOR-SUMWQHHRSA-N
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Description

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound characterized by its morpholine ring structure substituted with a 4-chlorophenyl and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Substitution Reactions: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and the morpholine ring.

    Introduction of the 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using 1-phenylethyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
  • (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
  • (6S)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Uniqueness

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Biological Activity

(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound with a morpholine core, notable for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Chlorophenyl Group : Substituted at the 6-position.
  • Phenylethyl Group : Attached at the 4-position.
PropertyValue
Molecular FormulaC18H18ClNO2
Molecular Weight315.8 g/mol
CAS Number920798-26-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various cellular signaling pathways, making it a candidate for therapeutic applications in areas such as cancer and neurological disorders .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that compounds with similar morpholine structures exhibit significant inhibitory effects on enzymes involved in cancer progression and metabolic disorders.

Key Findings :

  • Acetylcholinesterase Inhibition : Analogous compounds have demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in treating urease-related conditions .

Receptor Modulation

This compound's structural features allow it to modulate receptor activities. This modulation can alter physiological responses, contributing to its therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological potential:

  • Cancer Research : Studies have indicated that morpholine derivatives can inhibit tumor growth by modulating specific signaling pathways. For example, compounds similar to this compound have been evaluated for their anti-tumor properties in vitro, showing promising results against various cancer cell lines.
  • Neurological Applications : The ability of this compound to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The modulation of neurotransmitter levels could enhance cognitive function and memory retention .
  • Antimicrobial Activity : Some derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .

Properties

CAS No.

920798-26-1

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(6S)-6-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1

InChI Key

GVJIZXTWCXLJOR-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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